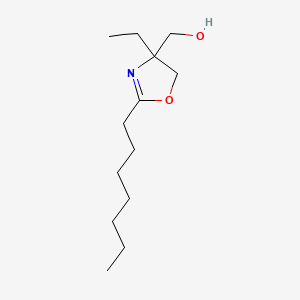

4-Ethyl-2-heptyl-2-oxazoline-4-methanol

Description

Overview of Oxazoline (B21484) Heterocycles in Contemporary Organic Synthesis

Oxazolines are five-membered heterocyclic compounds containing both a nitrogen and an oxygen atom in the ring, characterized by an endocyclic carbon-nitrogen double bond. fiveable.meontosight.ai This structural motif imparts a unique combination of chemical stability and reactivity, making oxazolines highly valuable in modern organic synthesis. nih.gov They are widely employed as chiral auxiliaries and ligands in asymmetric catalysis, where their defined stereochemistry can direct the formation of specific enantiomers in a reaction. nih.govthieme-connect.combenthamdirect.com

Furthermore, oxazolines serve as versatile building blocks and intermediates for the synthesis of more complex molecules. bohrium.com The oxazoline ring can function as a protecting group for carboxylic acids, stable under various conditions but readily cleaved when needed. fiveable.menih.gov In polymer science, 2-substituted-2-oxazolines are important monomers for cationic ring-opening polymerization (CROP), which produces a class of polymers known as poly(2-oxazoline)s (PAOx). mdpi.comresearchgate.nettcichemicals.com These polymers are noted for their biocompatibility, tunability, and potential as alternatives to poly(ethylene glycol) (PEG) in biomedical applications. sigmaaldrich.comnih.gov The diverse utility of oxazolines underscores their indispensable role in the chemist's synthetic toolbox. nih.govbohrium.com

Historical Development and Evolution of Oxazoline-Based Systems

The study of oxazolines dates back to the late 19th century, with the first synthesis of a 2-oxazoline ring from allylurea (B145677) reported in 1884. nih.gov However, it was in the mid-20th century that synthetic methodologies began to be systematically explored and refined. Early reviews, such as one from 1949, began to codify the chemistry of these heterocycles, laying the groundwork for future research. acs.org A significant breakthrough came in 1966 with the discovery of the cationic ring-opening polymerization of 2-methyl-2-oxazoline (B73545), which opened the door to the entire field of poly(2-oxazoline)s. mdpi.comresearchgate.netnih.gov

Throughout the latter half of the 20th century and into the 21st, research has focused on developing more efficient and greener synthetic routes. thieme-connect.com Methodologies have expanded from classical condensation reactions of amino alcohols with carboxylic acids or nitriles to include microwave-assisted and solvent-free procedures. nih.govbohrium.com The development of chiral oxazoline-based ligands, such as BOX and PyBOX, revolutionized asymmetric catalysis, enabling high levels of stereocontrol in numerous metal-catalyzed reactions. thieme-connect.com The continuous evolution of synthetic methods and the expanding applications in polymer science and medicinal chemistry demonstrate the enduring relevance of oxazoline-based systems. benthamdirect.comijpsr.com

Positioning 4-Ethyl-2-heptyl-2-oxazoline-4-methanol within Advanced Chemical Research

While extensive research literature on this compound is not widely available, its molecular architecture allows for a clear positioning within advanced chemical research based on the well-established roles of its constituent functional groups. The structure combines several key features: a 2-oxazoline ring, a long alkyl (heptyl) chain at the 2-position, and both an ethyl and a hydroxymethyl (-CH2OH) group at the 4-position.

The long heptyl chain imparts significant hydrophobicity, suggesting potential applications as a surfactant, emulsifier, or a component in materials where lipophilicity is desired, such as coatings or lubricants. The primary alcohol (hydroxymethyl) group at the 4-position is a critical reactive handle. mdpi.comresearchgate.net This functionality allows the molecule to act as a versatile building block or monomer. It can undergo further reactions like esterification or etherification, enabling its incorporation into larger, more complex structures or its attachment to surfaces.

In the context of polymer science, this compound is a functional monomer. The oxazoline ring can participate in cationic ring-opening polymerization to form the polymer backbone, while the hydroxymethyl group would be a pendant functional group along the chain. Such "super-hydrophilic" polymers with alcohol side chains are of interest for their strong anti-fouling properties, making them candidates for biomedical applications like coatings for medical devices and drug delivery systems. researchgate.net The combination of the hydrophobic heptyl group and the hydrophilic hydroxymethyl group creates an amphiphilic character, suggesting its potential use in the synthesis of self-assembling block copolymers or functional nanoparticles. acs.org Therefore, this compound is best positioned as a specialized monomer and functional building block for applications in materials science, polymer chemistry, and surfactant technology.

Physicochemical Data for this compound

This table is generated based on available database information for the specified compound.

| Property | Value |

|---|---|

| CAS Number | 57101-63-0 |

| Molecular Formula | C13H25NO2 |

| Molecular Weight | 227.34 g/mol |

| Synonyms | (4-ethyl-2-heptyl-1,3-oxazol-4-yl)methanol, 4-Oxazolemethanol, 4-ethyl-2-heptyl-4,5-dihydro- |

Structure

3D Structure

Properties

CAS No. |

57101-63-0 |

|---|---|

Molecular Formula |

C13H25NO2 |

Molecular Weight |

227.34 g/mol |

IUPAC Name |

(4-ethyl-2-heptyl-5H-1,3-oxazol-4-yl)methanol |

InChI |

InChI=1S/C13H25NO2/c1-3-5-6-7-8-9-12-14-13(4-2,10-15)11-16-12/h15H,3-11H2,1-2H3 |

InChI Key |

GGTHMQKJWFHHRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=NC(CO1)(CC)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 2 Heptyl 2 Oxazoline 4 Methanol and Its Derivatives

Reactivity Profiles of the Oxazoline (B21484) Ring System

The 2-oxazoline ring is characterized by an endocyclic double bond within a five-membered heterocycle containing both nitrogen and oxygen. This structure confers a unique reactivity profile, making it susceptible to various transformations. The ring is generally stable under neutral and basic conditions but can be activated towards nucleophilic attack under acidic conditions or by alkylation of the nitrogen atom.

Ring-Opening Reactions and Subsequent Functionalization Pathways

The most characteristic reaction of the 2-oxazoline ring is its cleavage through ring-opening, which can be initiated by a variety of nucleophiles, typically under acidic catalysis. This reactivity is the foundation for its use as a monomer in polymerization and as a synthetic intermediate.

Acid-catalyzed hydrolysis of the oxazoline ring initially yields the corresponding N-(2-hydroxyethyl)amide. This occurs via protonation of the nitrogen atom, which activates the C5 position for nucleophilic attack by water. The resulting poly(2-oxazoline)s can also be subjected to acid-mediated hydrolysis, which cleaves the amide side chains to yield linear poly(ethyleneimine) (PEI), a versatile cationic polymer with numerous applications. mdpi.commdpi.com This post-polymerization modification allows for the creation of functional materials that combine the properties of both poly(2-oxazoline)s and PEI. mdpi.com

Beyond hydrolysis, the oxazoline ring can be opened by a range of other nucleophiles. umich.eduacs.org This provides a convenient route to N,N'-disubstituted ethylenediamines and other functionalized molecules. The reaction proceeds by activation of the oxazoline, followed by nucleophilic attack, leading to the cleavage of the C5-O bond. A variety of nucleophiles have been successfully employed in this transformation. umich.edu For instance, acidic sulfonimides have been shown to open various 2-oxazoline rings to provide sulfonimidation products. umich.edu

| Nucleophile | Resulting Functional Group/Product | Typical Conditions |

|---|---|---|

| Water (H₂O) | N-(2-hydroxyethyl)amide | Acidic (e.g., HCl) |

| Alcohols (R-OH) | N-(2-alkoxyethyl)amide | Acidic catalysis |

| Amines (R-NH₂) | N,N'-disubstituted ethylenediamine | Lewis or Brønsted acid catalysis |

| Thiols (R-SH) | N-(2-thioethyl)amide | Acidic catalysis |

| Sulfonimides | Sulfonimidation products | Refluxing in 1,4-dioxane |

| Carboxylic Acids (R-COOH) | Ester-terminated amides | Elevated temperatures |

Electrophilic and Nucleophilic Reactions of the Oxazoline Moiety

The oxazoline ring possesses both nucleophilic and electrophilic character, which can be exploited in various reactions. The lone pair of electrons on the nitrogen atom makes it the most nucleophilic center in the molecule. researchgate.net

Electrophilic Reactions: The nitrogen atom readily reacts with electrophiles such as protons (from Brønsted acids) and alkylating agents (e.g., alkyl halides, tosylates, or triflates). researchgate.netnih.gov This electrophilic attack on the nitrogen is a crucial first step in the cationic ring-opening polymerization (CROP) of 2-oxazolines, as it forms a highly reactive oxazolinium cation. researchgate.netnih.gov The regioselectivity of this attack is high, with electrophiles exclusively targeting the nitrogen rather than the oxygen atom. researchgate.netresearchgate.net This is attributed to the delocalization of π-electrons along the N=C-O segment, which results in a partial negative charge on the nitrogen atom. researchgate.net

Nucleophilic Reactions: Once the oxazoline ring is activated by an electrophile to form the oxazolinium cation, it becomes highly susceptible to nucleophilic attack. Nucleophiles can attack either the C5 or the C2 position of the ring. The attack at the C5 position is the key propagation step in CROP, leading to ring-opening and the formation of a poly(N-acylethylenimine) backbone. nih.gov Nucleophilic attack can also occur at the C2 position, particularly with strong nucleophiles or under specific conditions, leading to different products. The termination of CROP is a prime example of a nucleophilic reaction on the oxazolinium cation, where a nucleophile (e.g., water, amines, or carboxylates) attacks the propagating species to end the polymerization. nih.gov

Cycloaddition Reactions and Formation of Fused Heterocycles

While less common than ring-opening reactions, the oxazoline ring can participate in cycloaddition reactions, providing pathways to more complex heterocyclic structures. One notable example involves the conversion of 2-alkenyl-2-oxazolines into oxazoline N-oxides. lookchem.com These cyclic nitrones can then undergo intramolecular [3+2] cycloaddition reactions with the tethered alkenyl group. lookchem.com This process, analogous to the well-known intramolecular nitrile oxide-olefin cycloaddition (INOC), results in the formation of fused bicyclic heterocycles, demonstrating the utility of the oxazoline scaffold in constructing complex molecular architectures. lookchem.com

Mechanistic Studies of Polymerization Processes

The ability of 2-substituted-2-oxazolines, including 4-Ethyl-2-heptyl-2-oxazoline-4-methanol, to undergo polymerization is one of their most significant properties, leading to the formation of poly(2-oxazoline)s (PAOx). These polymers are known for their biocompatibility and tunable properties. tcichemicals.com

Elucidation of the Living Cationic Mechanism for Oxazoline Polymerization

The polymerization of 2-oxazolines proceeds via a living cationic ring-opening polymerization (CROP) mechanism. rsc.orgacs.org This "living" nature means that chain termination and chain transfer reactions are largely absent, allowing for the synthesis of polymers with well-defined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures like block copolymers. mdpi.comnih.gov

The polymerization mechanism consists of three main stages:

Initiation: The process begins with the reaction of an electrophilic initiator with the nitrogen atom of the oxazoline monomer. researchgate.netnih.gov This forms a cationic oxazolinium species. Common initiators are strong alkylating agents that provide a non-nucleophilic or weakly nucleophilic counter-ion. researchgate.net

Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on the C5 position (the methylene (B1212753) group adjacent to the ring oxygen) of the growing cationic chain end (the oxazolinium ion). acs.org This attack results in the opening of the ring and the extension of the polymer chain by one monomer unit, regenerating the cationic active center at the new chain end. The nature of the counter-ion plays a crucial role, influencing the equilibrium between the active ionic species and a dormant covalent species, which in turn affects the polymerization rate. researchgate.netfao.org

Termination: The polymerization can be terminated by the deliberate addition of a nucleophile, which reacts with the cationic propagating center. nih.gov This allows for the introduction of specific functional end-groups onto the polymer chain. tcichemicals.com Common terminating agents include water, alcohols, amines, and carboxylates. nih.gov

| Initiator Class | Examples | Characteristics |

|---|---|---|

| Alkyl Tosylates | Methyl tosylate (MeOTs) | Most common, stable, provides good control. nih.gov |

| Alkyl Triflates | Methyl triflate (MeOTf) | Highly reactive, leads to fast initiation. nih.gov |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Reactivity depends on the halide (I > Br > Cl). researchgate.net |

| Lewis Acids | Rare-earth metal triflates (e.g., Sc(OTf)₃) | Can initiate polymerization of sterically hindered monomers. rsc.org |

| Protic Acids | Triflic acid (TfOH) | Can initiate polymerization via protonation. nih.gov |

Investigation of Chain Transfer Reactions and Their Influence on Polymer Architecture

The most common chain transfer mechanism is believed to be proton abstraction from the Cα-position of the N-acyl side chain of the polymer. The monomer itself can act as the base for this abstraction. The resulting protonated monomer can then initiate a new polymer chain. The rate of chain transfer is influenced by the nature of the substituent on the 2-position of the oxazoline monomer. nih.gov

Chain transfer processes can significantly impact the final polymer architecture. Uncontrolled chain transfer leads to less-defined polymers. However, the concept of chain transfer can also be harnessed. For instance, in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a chain transfer agent (CTA) is used to control the polymerization. The CROP of 2-oxazolines can be combined with RAFT polymerization by using a CTA to terminate the living cationic polymerization. researchgate.net This creates a poly(2-oxazoline) macro-CTA, which can then be used to initiate the RAFT polymerization of other monomers (like acrylates), leading to the formation of well-defined block copolymers. researchgate.netacs.org This powerful combination of polymerization techniques allows for the synthesis of complex and functional polymer architectures. acs.orgacs.org

A thorough search for specific research on "this compound" did not yield dedicated studies that would allow for a detailed article based on the requested outline. Publicly available scientific literature does not appear to contain specific kinetic, hydrolysis, or computational chemistry data for this particular compound.

Therefore, it is not possible to provide an in-depth, scientifically accurate article focusing solely on the chemical reactivity and mechanistic investigations of this compound as specified in the detailed outline. Information on general 2-oxazoline derivatives is available but would not adhere to the strict constraint of focusing exclusively on the named compound.

In-depth Article on this compound Unfeasible Due to Lack of Specific Research Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific information available to generate a detailed article on the chemical compound “this compound” as a chiral ligand in advanced catalysis and materials science. The existing research predominantly focuses on the broader class of oxazoline-containing ligands, with no specific studies detailing the synthesis, application, or catalytic performance of this compound for the advanced applications outlined in the user's request.

While the oxazoline scaffold is a well-established and crucial component in a multitude of successful chiral ligands for asymmetric catalysis, the specific substitution pattern of a 4-ethyl group, a 2-heptyl group, and a 4-methanol group on the oxazoline ring does not appear to be a subject of published research in the specified catalytic applications. General information on related compounds, such as those with different alkyl substituents at the 2-position (e.g., octyl or tridecyl groups), exists in the context of polymer science and drug delivery, but this does not extend to its use as a discrete small-molecule ligand in asymmetric catalysis.

Without dedicated scientific studies, any attempt to create an article based on the provided outline would result in speculation and would not meet the required standards of scientific accuracy and detailed research findings. Therefore, a thorough and informative article focusing solely on the chemical compound “this compound” cannot be produced at this time.

Advanced Applications in Catalysis and Materials Science

Chiral Ligand Design and Application in Asymmetric Catalysis

Design of Heterogeneous and Recyclable Oxazoline (B21484) Catalysts

The development of heterogeneous catalysts is a cornerstone of green chemistry, aiming to simplify catalyst-product separation and enable catalyst reuse. Oxazoline-based ligands are pivotal in asymmetric catalysis, and immobilizing them on solid supports is a key strategy for heterogenization.

The structure of 4-Ethyl-2-heptyl-2-oxazoline-4-methanol is particularly well-suited for this purpose. The methanol (B129727) group at the C4 position provides a convenient handle for covalently grafting the molecule onto various inorganic or organic supports, such as mesoporous silica (B1680970) (e.g., SBA-15) or polymeric resins. acs.orgnih.gov This immobilization transforms a homogeneous catalyst into a solid, easily recoverable form. nih.gov

Once metalated, typically with copper or other transition metals, these supported oxazoline ligands act as robust, recyclable catalysts for a variety of asymmetric reactions. acs.orgrsc.org Research on similar systems has demonstrated high yields and enantioselectivities in reactions like the Kharasch–Sosnovsky allylic oxidation and the Henry reaction. acs.orgrsc.org The advantage of these heterogeneous systems is their stable performance over multiple reaction cycles, often without a significant loss in activity or selectivity, which is a marked improvement over their homogeneous counterparts that are difficult to recycle. nih.govrsc.orgresearchgate.net

Table 1: Performance of Representative Heterogeneous Oxazoline Catalysts in Asymmetric Reactions This table presents illustrative data from studies on various immobilized oxazoline ligands to demonstrate typical performance.

| Catalyst System | Support Material | Reaction Type | Yield (%) | Enantioselectivity (ee %) | Recyclability (Cycles) | Reference |

|---|---|---|---|---|---|---|

| Cu-bis(oxazoline) | Partially Carbonized Polymer | Henry Reaction | 89.6 | 75 | Not specified | rsc.org |

| Cu-amino oxazoline | Mesoporous Silica SBA-15 | Allylic Oxidation | Up to 95 | Up to 96 | 8 | acs.orgnih.gov |

Materials Science Applications of Poly(this compound) and Copolymers

The polymerization of 2-oxazoline monomers via cationic ring-opening polymerization (CROP) yields poly(2-oxazoline)s (POx), a versatile class of polymers with properties that can be precisely tailored. researchgate.netmdpi.com The monomer this compound can be polymerized to yield a functional polymer, Poly(this compound), with a unique combination of hydrophobicity and reactive sites.

Design and Synthesis of Smart Materials with Tunable Properties

Poly(2-oxazoline)s are renowned for their potential in creating "smart" materials that respond to external stimuli like temperature. sigmaaldrich.com This responsiveness is governed by the polymer's lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water. This behavior is dictated by the hydrophilic-lipophilic balance of the polymer, which can be precisely controlled by the side-chain substituents on the oxazoline ring. sigmaaldrich.comacs.org

The polymer derived from this compound would be inherently hydrophobic due to the C7 alkyl chain. By copolymerizing this monomer with more hydrophilic 2-oxazolines, such as 2-methyl-2-oxazoline (B73545) or 2-ethyl-2-oxazoline, it is possible to synthesize copolymers with a finely tunable LCST. sigmaaldrich.commdpi.com This allows for the creation of materials that undergo reversible phase transitions at specific physiological or environmental temperatures, making them suitable for applications in triggered drug delivery and tissue engineering. mdpi.comnih.gov The pendant methanol groups along the polymer chain also offer sites for further modification to adjust solubility or attach bioactive molecules.

Role as Monomers in the Synthesis of Specialized Polymers for Advanced Applications

The CROP of 2-oxazolines is a living polymerization technique, which allows for exceptional control over polymer architecture, including molecular weight, dispersity, and end-group functionality. researchgate.netwikipedia.org This makes this compound a valuable monomer for producing well-defined, specialized polymers. ontosight.ai

Its use in CROP enables the synthesis of various advanced structures, such as block copolymers. wikipedia.org For instance, it can be polymerized to form a hydrophobic block, which can then be combined with a hydrophilic POx block to create amphiphilic copolymers. rsc.org These well-defined polymers are investigated for a range of high-performance applications, including their use as drug carriers, adhesives, and functional coatings. wikipedia.org

Investigations into Amphiphilic Systems and Micellar Structure Formation

Amphiphilic block copolymers containing a Poly(this compound) segment possess the ability to self-assemble in aqueous environments. ku.dk These macromolecules typically form core-shell micellar structures, where the hydrophobic heptyl-containing blocks aggregate to form the core, shielded from the water by the hydrophilic blocks which form the outer corona. ku.dknih.gov

These self-assembled nanostructures are of significant interest for drug delivery applications, as the hydrophobic core can serve as a reservoir for poorly water-soluble therapeutic agents. nih.govrsc.org The size, morphology, and stability of these micelles can be controlled by the relative lengths of the hydrophobic and hydrophilic blocks. ku.dkresearchgate.netrsc.org Research into similar POx systems has detailed the formation of various complex assemblies, including multicompartment micelles and vesicles, highlighting the versatility of this polymer class. researchgate.netrsc.org

Table 2: Typical Properties of Amphiphilic Poly(2-oxazoline) Micellar Systems This table provides representative data for micellar systems formed by various amphiphilic POx block copolymers.

| Polymer System | Self-Assembly Method | Resulting Structure | Size (nm) | Critical Micelle Concentration (CMC) | Reference |

|---|---|---|---|---|---|

| P[(NOx)-b-(MOx)]* | Solvent Exchange | Core-Shell Micelles | Core radius: ~5 nm, Shell thickness: ~4 nm | ~10⁻⁵ M | ku.dk |

| CmPOX** | Self-Assembly in Water | Polymeric Self-Assemblies | ~10 | Not specified | rsc.org |

| PEO-b-PEHOx*** | Film Rehydration / Solvent Switch | Multicompartment Micelles, Vesicles | Varies with structure | Not specified | researchgate.netrsc.org |

*P[(NOx)-b-(MOx)]: poly[(n-nonyl-2-oxazoline)-b-(methyl-2-oxazoline)]

**CmPOX: Amphiphilic polymer based on poly(2-methyl-2-oxazoline) with a coumarin (B35378) group

***PEO-b-PEHOx: poly(ethylene oxide)-block-poly(2-ethyl-3-heptyl-oxazoline)

Fabrication of Functional Films and Coatings

Polymers derived from this compound can be processed into functional films and coatings. mdpi.com These coatings can be applied to surfaces to modify their properties, such as wettability, adhesion, and biocompatibility. The presence of the hydrophobic heptyl side chains would impart a non-polar character to the surface.

Furthermore, the pendant methanol groups serve as reactive sites for cross-linking the polymer chains to form a stable film, or for grafting other functional molecules onto the surface. tu-dresden.de Methods like plasma polymerization have been successfully used to deposit POx thin films that exhibit desirable properties, such as resistance to biofouling, which is critical for medical devices and marine applications. mdpi.com Blending POx with other polymers, such as chitosan, has also been explored to create films with tailored mucoadhesive and drug-release properties. nih.gov

Development of Poly(oxazoline)-Based Nanoreactors and Microcompartments for Catalysis

The self-assembled micellar structures formed by amphiphilic POx copolymers can function as nanoscale reactors. nih.gov The hydrophobic core of a micelle can create a unique, non-polar microenvironment within a bulk aqueous solution, which can be harnessed to perform catalysis. nih.gov

Catalytic moieties can be encapsulated within these cores, or the polymer itself can be functionalized with catalytic groups. The compartmentalization can enhance reaction rates and control selectivity by concentrating reactants and isolating the reaction from the bulk medium. Moreover, if the polymer is stimuli-responsive (as discussed in 5.2.1), the nanoreactor's activity could be switched on or off by an external trigger like temperature. For example, a temperature-induced change in micelle morphology could alter substrate access to the catalytic sites, providing a mechanism for regulating the reaction. nih.gov

Application in Separations (e.g., Membrane-Based Water Purification, Gas Separation)

The unique properties of polymers derived from oxazoline monomers make them promising candidates for advanced separation technologies. Poly(2-oxazoline)s, for which this compound could serve as a monomer, are being investigated for the fabrication of specialized membranes.

Membrane-Based Water Purification:

The development of efficient and robust membranes for water purification is a critical area of research. Amphiphilic and hydrophilic poly(2-oxazoline)s have been identified as potential materials for such applications. vt.edu For instance, block copolymers incorporating hydrophilic poly(2-ethyl-2-oxazoline) segments have been synthesized and evaluated for their potential in creating membranes with desirable properties for water treatment. vt.edu The incorporation of a monomer like this compound into such polymer structures could allow for precise tuning of the membrane's hydrophilicity and surface properties, potentially leading to improved flux and anti-fouling characteristics.

Gas Separation:

The design of membranes for selective gas separation is another area where poly(2-oxazoline)s could find utility. vt.edu The ability to tailor the chemical structure of the polymer by selecting specific oxazoline monomers allows for the control of free volume and polymer chain packing, which are critical factors in determining gas permeability and selectivity. While specific studies on polymers from this compound are not available, the principle of using tailored poly(2-oxazoline)s for gas separation membranes is an active area of investigation.

A notable advancement in poly(2-oxazoline)-based membranes is in the field of chiral separations. Membranes fabricated from homochiral poly(2,4-disubstituted-2-oxazoline)s have demonstrated high efficiency in separating racemic mixtures. nih.gov This suggests a potential, albeit speculative, application for enantiomerically pure forms of polymers derived from this compound in specialized separation processes.

Studies on Thermoresponsive and Amphiphilic Copolymers

The versatility of the oxazoline ring system allows for the synthesis of a wide array of functional polymers, including those with stimuli-responsive properties. Copolymers incorporating this compound could be designed to exhibit both thermoresponsive and amphiphilic characteristics.

Thermoresponsive Copolymers:

Thermoresponsive polymers undergo a phase transition in response to a change in temperature, a property that is highly sought after for applications in biomedicine and smart materials. Poly(2-oxazoline)s with certain alkyl side chains are known to exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in a solvent at lower temperatures and become insoluble as the temperature is raised. rsc.org

The heptyl group in this compound would impart significant hydrophobicity to a polymer chain. By copolymerizing this monomer with more hydrophilic 2-oxazoline monomers, it would be possible to create thermoresponsive copolymers with a tunable LCST. The precise transition temperature could be controlled by adjusting the ratio of the hydrophobic (heptyl-containing) and hydrophilic monomer units.

Table 1: Examples of Thermoresponsive Poly(2-oxazoline) Copolymers and Their Properties This table is illustrative and based on general knowledge of poly(2-oxazoline)s, as specific data for copolymers of this compound is not available.

| Hydrophobic Monomer | Hydrophilic Monomer | Resulting Copolymer Property | Potential Application |

| 2-propyl-2-oxazoline | 2-ethyl-2-oxazoline | Thermoresponsive hydrogel formation upon heating rsc.org | Injectable drug delivery systems, tissue engineering scaffolds |

| 2-nonyl-2-oxazoline | 2-ethyl-2-oxazoline | Tunable LCST based on monomer ratio | Smart coatings, sensors |

Amphiphilic Copolymers:

Amphiphilic block copolymers, which contain both a hydrophilic and a hydrophobic block, can self-assemble in solution to form various nanostructures such as micelles and polymersomes. nih.govmdpi.com These self-assembled structures have significant potential in drug delivery, where they can encapsulate therapeutic agents. nih.gov

Given its structure, this compound is an ideal candidate for the synthesis of the hydrophobic block of an amphiphilic copolymer. Through living cationic ring-opening polymerization, a block of poly(this compound) could be synthesized, followed by the polymerization of a hydrophilic 2-oxazoline monomer to create a well-defined amphiphilic diblock copolymer. acs.orgrsc.org

The self-assembly of such copolymers in aqueous media would be expected to yield core-shell micelles, with the hydrophobic poly(this compound) block forming the core and the hydrophilic block forming the corona. The characteristics of these micelles, such as their size and drug-loading capacity, could be fine-tuned by controlling the lengths of the respective blocks. korea.ac.kr

Table 2: Potential Amphiphilic Block Copolymers Incorporating a Poly(this compound) Block This table is a conceptual representation of potential copolymers, as experimental data is not available.

| Hydrophobic Block | Hydrophilic Block | Expected Self-Assembled Structure | Potential Application |

| Poly(this compound) | Poly(2-methyl-2-oxazoline) | Core-shell micelles | Nanocarriers for hydrophobic drugs |

| Poly(this compound) | Poly(2-ethyl-2-oxazoline) | Polymersomes (vesicles) | Delivery of both hydrophilic and hydrophobic agents, nanoreactors |

Stereochemical Aspects and Chiral Recognition Studies

Principles of Chirality Induction and Control in Organic Synthesis

The synthesis of chiral 2,4-disubstituted oxazolines like 4-Ethyl-2-heptyl-2-oxazoline-4-methanol fundamentally relies on the use of chiral starting materials to induce a specific stereochemical outcome. The primary source of chirality is typically a non-racemic β-amino alcohol, which is reacted with a carboxylic acid derivative to construct the oxazoline (B21484) ring. researchgate.net

The key principles governing chirality induction include:

Substrate Control: The stereocenter on the starting β-amino alcohol directly dictates the absolute configuration of the C4 position in the resulting oxazoline ring. This transfer of chirality is often highly efficient and predictable.

Reagent Control: In the absence of a chiral substrate, chiral catalysts or auxiliaries can be employed to favor the formation of one enantiomer over the other. For oxazoline synthesis, this is less common for the primary ring formation but is relevant in subsequent reactions involving the compound.

Mechanism of Cyclization: The most common route to 2-oxazolines involves the cyclization of a β-hydroxy amide intermediate. This step can proceed via mechanisms that either retain or invert the stereochemistry of the carbon bearing the hydroxyl group, depending on the reagents used (e.g., treatment with thionyl chloride often leads to inversion). researchgate.net

Control over the stereochemistry is paramount, as the spatial arrangement of the substituents at the C4 position (ethyl and methanol (B129727) groups in this case) is crucial for its function, particularly when used as a chiral ligand in catalysis. The proximity of this stereocenter to the coordinating nitrogen atom allows it to exert significant influence on the metal's coordination sphere and, consequently, on the stereochemical course of a catalyzed reaction. nih.gov

Analysis of Diastereoselective and Enantioselective Processes Involving the Compound and its Derivatives

Although specific data for this compound is scarce, the behavior of its structural class, chiral mono(oxazolines), in asymmetric catalysis is well-documented. These compounds serve as highly effective "chiral ligands" when complexed with transition metals such as palladium, copper, iridium, and ruthenium. nih.govnih.gov The resulting chiral catalysts are capable of mediating a wide range of reactions to produce enantiomerically enriched products.

Key Enantioselective Processes:

Asymmetric Allylic Alkylation: Palladium-phosphine-oxazoline (PHOX) complexes are classic catalysts for these reactions, where the chiral ligand controls the facial selectivity of the nucleophilic attack on a π-allyl-palladium intermediate. nih.gov

Asymmetric Hydrogenation: Iridium and Ruthenium complexes with oxazoline-based ligands are used for the enantioselective hydrogenation of ketones, imines, and olefins, creating chiral centers with high enantiomeric excess (ee). nih.govacs.org

Asymmetric Cycloadditions: Copper-bis(oxazoline) (Cu-BOX) complexes are exemplary catalysts for enantioselective Diels-Alder and cyclopropanation reactions. nih.gov While the subject compound is a mono(oxazoline), its derivatives can be incorporated into bis(oxazoline) structures, which are among the most privileged ligands in catalysis. acs.orgresearchgate.net

The diastereoselectivity and enantioselectivity achieved in these processes are highly dependent on the structure of the oxazoline ligand. The steric bulk and electronic properties of the substituents at both the C2 (heptyl) and C4 (ethyl, methanol) positions are fine-tuned to create a specific chiral environment around the metal center. For instance, in a Pd-catalyzed allylic alkylation, the C4 substituent can influence the orientation of the bound substrate, leading to high levels of asymmetric induction. nih.gov

| Catalytic Process | Metal Center | Typical Substrates | Role of Oxazoline Ligand | Expected Outcome |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Allylic esters, carbonates | Controls nucleophilic attack trajectory | High % ee |

| Asymmetric Hydrogenation | Iridium (Ir), Ruthenium (Ru) | Prochiral ketones, olefins | Differentiates enantiotopic faces | High % ee |

| Asymmetric Diels-Alder | Copper (Cu), Lewis Acids | Dienes, Dienophiles | Controls endo/exo and facial selectivity | High dr and % ee |

| Asymmetric Aldol Reactions | Copper (Cu), Tin (Sn) | Silyl enol ethers, Aldehydes | Governs the facial selection of the enolate | High dr and % ee |

Mechanisms of Chiral Recognition in Ligand-Metal Complexation and Substrate Binding

Chiral recognition is the process by which a chiral catalyst differentiates between enantiomeric substrates, enantiotopic faces, or transition states. In complexes involving this compound, this recognition originates from the formation of a rigid and well-defined three-dimensional structure upon coordination to a metal ion. researchgate.net

Mechanistic Principles:

Chelation and Coordination Geometry: As a bidentate ligand (coordinating through the nitrogen atom and potentially the methanol's oxygen), the oxazoline enforces a specific geometry on the metal complex (e.g., square planar, tetrahedral, or octahedral). researchgate.netresearchgate.net This rigid conformation is essential for effective chiral communication.

Steric Repulsion: The substituents on the chiral C4-carbon (ethyl group) create a sterically demanding pocket around the metal's active site. This steric hindrance blocks certain approaches of the substrate, allowing reaction to occur preferentially from the less hindered face.

Electronic Effects: The electronic properties of the oxazoline ring and its substituents can influence the Lewis acidity of the metal center, affecting substrate activation and the stability of reaction intermediates.

Substrate Pre-organization: The chiral catalyst binds the substrate in a specific orientation (pre-organization) prior to the key bond-forming step. For example, in a Lewis acid-catalyzed Diels-Alder reaction, a dienophile coordinates to the metal in a way that minimizes steric clashes with the ligand's chiral framework, exposing one face to the incoming diene. nih.govresearchgate.net

Studies on metal-bis(oxazoline) complexes have shown that the C2-symmetric arrangement of two oxazoline units creates a highly predictable and effective chiral environment. acs.orgresearchgate.net The metal is often situated in a chiral pocket where two of the four coordination quadrants are blocked by the ligand's substituents, thereby directing the approach of the substrate to one of the open quadrants and ensuring high enantioselectivity. nih.gov

Advanced Methodologies for Stereoisomer Separation and Characterization

When a synthesis does not yield a single, pure stereoisomer, advanced separation and characterization techniques are required.

Separation of Stereoisomers:

Chiral Chromatography: This is the most powerful and widely used method for separating enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the compound, leading to different retention times. CSPs are often based on polysaccharides (cellulose, amylose), proteins, or synthetic chiral polymers.

Chiral Supercritical Fluid Chromatography (SFC): Offers faster and more efficient separations than HPLC for many classes of compounds, using supercritical CO₂ as the mobile phase.

Chiral Gas Chromatography (GC): Used for volatile compounds, employing a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Diastereomeric Crystallization: If the compound is reacted with a chiral resolving agent to form a pair of diastereomers, these can often be separated by fractional crystallization due to their different physical properties (e.g., solubility). The desired enantiomer is then recovered by removing the resolving agent.

Characterization of Stereoisomers:

Polarimetry: Measures the rotation of plane-polarized light by a chiral compound. The sign (+ or -) and magnitude of the specific rotation are characteristic of a particular enantiomer.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. It provides detailed information about the stereochemical environment and is particularly useful for confirming the absolute configuration of complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Using Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be added to an NMR sample of a racemate, causing the signals for the two enantiomers to separate (become diastereotopic), allowing for the determination of enantiomeric purity.

Using Chiral Solvating Agents: Similar to shift reagents, chiral solvating agents form transient diastereomeric complexes, leading to separate NMR signals for each enantiomer.

X-ray Crystallography: Provides unambiguous proof of the relative and absolute stereochemistry of a molecule that can be crystallized.

These methodologies are essential tools for both the analysis of stereoselective reactions and the preparation of enantiomerically pure samples of chiral compounds like this compound for further study or application.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies for Oxazoline (B21484) Derivatives

The synthesis of oxazolines has traditionally relied on methods that can involve harsh reaction conditions or environmentally persistent solvents. nih.govwikipedia.org Future research will likely focus on developing greener and more sustainable synthetic routes for 4-Ethyl-2-heptyl-2-oxazoline-4-methanol and its analogues.

Recent advancements have demonstrated the potential of ionic liquids as recyclable and non-volatile reaction media for the synthesis of 2-aryl-2-oxazoline derivatives from aryl nitriles and 2-aminoethanol. tandfonline.comtandfonline.com This catalyst-free approach offers good to excellent yields and an easy workup, presenting a promising avenue for the synthesis of 2-alkyl-oxazolines as well. tandfonline.comtandfonline.com The application of this methodology to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Furthermore, the use of supercritical carbon dioxide as a green solvent for the cationic ring-opening polymerization (CROP) of oxazoline monomers has been explored. researchgate.net This approach, coupled with the use of environmentally benign initiators, could be adapted for the synthesis of the target molecule, aligning with the principles of green chemistry.

| Synthetic Methodology | Key Advantages | Potential for this compound |

| Ionic Liquid-Mediated Synthesis | Catalyst-free, recyclable solvent, simple workup | A greener alternative to traditional solvent-based syntheses. |

| Supercritical CO2 | Environmentally benign solvent, tunable properties | Could be employed for both synthesis and subsequent polymerization. |

| Microwave/Ultrasound Irradiation | Accelerated reaction times, improved energy efficiency | Potential to enhance the efficiency of existing synthetic routes. nih.gov |

Integration of this compound in Advanced Catalytic Systems and Flow Chemistry Platforms

The chiral nature of this compound makes it an attractive candidate for use as a ligand in asymmetric catalysis. Chiral oxazoline-containing ligands, such as bis(oxazolines) and pyridine-oxazolines, have been extensively used in a variety of metal-catalyzed enantioselective reactions. acs.orgbohrium.comrsc.orgalfachemic.comacs.org The ethyl group at the C4 position and the heptyl group at the C2 position can provide the necessary steric hindrance and electronic environment to induce high levels of stereoselectivity in catalytic transformations.

The hydroxyl group of this compound offers a convenient handle for immobilization onto solid supports or integration into larger macromolecular structures, which is highly advantageous for catalyst recovery and reuse. Iron-bis(oxazoline) complexes, for instance, have gained attention as catalysts due to iron's abundance and low toxicity. rsc.orgrsc.org Future work could involve the synthesis and evaluation of iron complexes of ligands derived from this compound for various asymmetric reactions.

The synthesis of oxazolines and their subsequent use in catalytic processes can be significantly enhanced through the adoption of flow chemistry platforms. rsc.orgrsc.orgscispace.com Continuous flow reactors offer superior control over reaction parameters, improved safety, and the potential for straightforward scaling-up. nih.govresearchgate.netcam.ac.uk The rapid and stereospecific synthesis of oxazolines from β-hydroxy amides has been demonstrated under flow conditions. rsc.orgscispace.com The integration of the synthesis of this compound and its application in a continuous catalytic process represents a significant opportunity for process intensification.

Development of Next-Generation Poly(oxazoline) Materials with Enhanced Functionality

Poly(2-oxazoline)s (POx) are a versatile class of polymers with properties that can be finely tuned by the choice of the 2-substituted monomer. mdpi.comresearchgate.netnih.gov The cationic ring-opening polymerization of this compound would yield a functional poly(oxazoline) with unique characteristics. The heptyl side chains would impart hydrophobicity, potentially leading to the formation of amphiphilic block copolymers when copolymerized with more hydrophilic oxazoline monomers. rsc.org Such copolymers are known to self-assemble into micelles or nanoparticles in aqueous solutions, making them suitable for applications in drug delivery. nih.govescholarship.org

The pendant hydroxyl groups along the polymer backbone would serve as reactive sites for post-polymerization modification. mdpi.comnih.gov This allows for the attachment of a wide range of functional molecules, such as drugs, targeting ligands, or cross-linking agents, leading to the creation of materials with tailored properties for specific biomedical applications. mdpi.comnih.gov The ability to create well-defined polymer architectures, including block copolymers and telechelic polymers, further expands the potential of this monomer. mdpi.comrsc.org

| Polymer Architecture | Potential Properties | Emerging Applications |

| Homopolymer | Hydrophobic, functionalizable backbone | Coatings, specialty additives |

| Amphiphilic Block Copolymers | Self-assembly into nanoparticles | Drug delivery, nanomedicine nih.govescholarship.org |

| Functionalized Copolymers | Tailored properties via post-polymerization modification | Biomaterials, responsive materials mdpi.comnih.gov |

Interdisciplinary Research with Emerging Fields (e.g., Advanced Sensing, Environmental Remediation)

The unique properties of polymers derived from this compound open up possibilities for interdisciplinary research in emerging fields.

Advanced Sensing: Poly(oxazoline) hydrogels have been investigated as sensor materials for the detection of proteases. nih.govacs.orgwarwick.ac.uk A hydrogel based on a polymer of this compound could be designed to respond to specific analytes through changes in its physical properties. The hydrophobic heptyl groups could provide domains for the sequestration of nonpolar molecules, while the hydroxyl groups could be used to attach recognition elements. For instance, colorimetric sensors for monitoring food spoilage have been developed using poly(2-isopropenyl-2-oxazoline) nanofibers. acs.org

Environmental Remediation: Poly(oxazoline)s are being explored for their potential in environmental applications. researchgate.net Recently, a polyoxazoline-activated carbon composite was developed for the efficient removal of lead ions from water. mdpi.com The functional groups on the polymer, such as amide and ester moieties, were found to interact with the heavy metal ions. mdpi.com A polymer derived from this compound, with its hydroxyl groups, could be similarly applied to create adsorbents for a range of environmental pollutants. The hydrophobic nature of the heptyl side chains might also be beneficial for the removal of organic contaminants from water. Furthermore, poly(2-ethyl-2-oxazoline) has been investigated as a consolidant for ancient wall paintings, highlighting the potential for these polymers in cultural heritage preservation. mdpi.com

Q & A

Q. Table 1: Representative Reaction Conditions

| Reaction Type | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amino acid condensation | Ethanol/H₂O | None | 8 | 65–75 | |

| Cyclization | Ethanol | BF₃·Et₂O | 6 | 70–85 |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Post-synthesis characterization requires a combination of techniques:

- Chromatography : HPLC (≥90% purity standards) and GC for assessing purity and identifying byproducts .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Crystallography : Recrystallization from ethanol or methanol to obtain crystals suitable for X-ray diffraction .

- Thermal analysis : Melting point determination (e.g., 94–96°C decomposition observed in oxazolinone derivatives) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Ethanol or methanol enhances solubility of intermediates, while water facilitates precipitation .

- Catalyst screening : Acidic catalysts (e.g., BF₃·Et₂O) improve cyclization efficiency but may require neutralization to prevent side reactions .

- Temperature control : Reflux at 80–100°C balances reaction rate and thermal stability .

- Stoichiometry adjustments : A 1:1 molar ratio of reactants minimizes byproduct formation .

Key Consideration : Pilot small-scale reactions (0.01–0.1 mol) to identify ideal parameters before scaling up .

Advanced: How can researchers resolve contradictions in spectral or reactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Impurity interference : Cross-validate results using NIST reference data (e.g., IR/NMR spectra) to rule out artifacts .

- Reaction condition variability : Compare solvent polarity, pH, and catalyst loadings. For example, hydrazine hydrate reactions in ethanol vs. acetic acid yield distinct products .

- Stereochemical discrepancies : Use chiral HPLC or optical rotation measurements to confirm enantiomeric purity .

Case Study : A study using 4-chlorobenzophenone in methanol under reflux produced a 69% yield, while similar conditions in ethanol resulted in lower yields due to solubility differences .

Advanced: What is the stability profile of this compound under varying pH and temperature?

Methodological Answer:

- Thermal stability : Decomposition observed above 90°C; store at 2–8°C in inert atmospheres to prevent oxidation .

- pH sensitivity : Stable in neutral ethanol but prone to hydrolysis under strongly acidic/basic conditions. Test stability via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) .

- Light sensitivity : Amber glassware is recommended to prevent photodegradation .

Advanced: How do substituents (e.g., ethyl, heptyl) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Steric effects : The heptyl group hinders nucleophilic attack at the oxazoline ring, requiring polar aprotic solvents (e.g., DMF) to enhance accessibility .

- Electronic effects : The ethyl group donates electron density via induction, increasing the oxazoline’s susceptibility to electrophilic substitution .

- Case Example : In reactions with hydrazine hydrate, the heptyl chain reduces reaction rates compared to shorter-chain analogs, necessitating extended reflux times .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- In situ monitoring : Use FTIR or inline HPLC to detect intermediates and adjust conditions dynamically .

- Purification protocols : Gradient recrystallization (e.g., ethanol → acetone) removes hydrophobic byproducts .

- Catalyst recycling : Recover BF₃·Et₂O via aqueous extraction to reduce costs and waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.